Dcfbc - 564482-79-7

Dcfbc

Catalog Number: EVT-265250
CAS Number: 564482-79-7
Molecular Formula: C16H19FN2O7S
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCFBC is a low-molecular-weight radiotracer that targets the prostate-specific membrane antigen (PSMA).
Source and Classification

Dcfbc is synthesized through various chemical processes and has been studied extensively for its utility in medical imaging. It falls under the category of radiolabeled compounds, specifically those labeled with fluorine-18, which is a common isotope used in PET imaging due to its favorable half-life and decay properties.

Synthesis Analysis

The synthesis of Dcfbc involves several key steps, predominantly utilizing solid-phase peptide synthesis and subsequent modifications. The following outlines the general synthetic route:

  1. Starting Materials: The synthesis typically begins with protected amino acids, such as Nα-Fmoc-S-tert-butyl-L-cysteine.
  2. Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide.
  3. Coupling Reactions: The protected amino acids are coupled to form the desired peptide backbone, often using coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA).
  4. Fluorination: The final step involves the introduction of the fluorine-18 label through reactions with precursors such as 4-[18F]fluorobenzyl bromide, which reacts with the synthesized peptide under specific conditions to yield Dcfbc labeled with fluorine-18.
Molecular Structure Analysis

The molecular structure of Dcfbc can be represented by its chemical formula C13H16FNO4SC_{13}H_{16}FNO_4S. Key structural features include:

  • Functional Groups: The compound contains a dicarboxylic acid moiety, a carbamoyl group, and a fluorobenzyl group attached to a cysteine backbone.
  • Chirality: The presence of chiral centers in the molecule contributes to its biological activity and specificity towards PSMA.
  • 3D Conformation: Molecular modeling studies suggest that Dcfbc adopts a conformation that favors interaction with PSMA, enhancing its binding affinity.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of Dcfbc .

Chemical Reactions Analysis

Dcfbc participates in various chemical reactions primarily related to its application in radiolabeling and conjugation:

  1. Fluorination Reaction: The introduction of fluorine-18 typically involves nucleophilic substitution reactions where the fluorinated precursor reacts with the cysteine derivative.
  2. Conjugation Reactions: Dcfbc can also undergo conjugation with other biomolecules or imaging agents, enhancing its utility in targeted imaging applications.

The efficiency of these reactions is often quantified by measuring radiochemical yields (RCY) and radiochemical purity (RCP), which are critical for ensuring effective imaging outcomes .

Mechanism of Action

Dcfbc functions primarily as a ligand for PSMA. Its mechanism of action involves:

  1. Binding Affinity: The compound binds selectively to PSMA, which is overexpressed in prostate cancer cells compared to normal tissues.
  2. Internalization: Upon binding, Dcfbc is internalized by the cancer cells, allowing for visualization during PET imaging.
  3. Imaging Contrast: The radiolabeling with fluorine-18 enables detection via PET scans, providing clinicians with valuable information regarding tumor localization and progression.

Studies have shown that the uptake of Dcfbc correlates well with tumor grade and PSMA expression levels .

Physical and Chemical Properties Analysis

Dcfbc exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 293.33 g/mol.
  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but less soluble in non-polar solvents.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the appropriate formulation for clinical use .

Applications

Dcfbc has significant applications in medical imaging, particularly:

  1. Prostate Cancer Diagnosis: It is primarily used for detecting high-grade primary prostate cancer and metastatic lesions through PET imaging.
  2. Theranostic Applications: Beyond diagnostics, there is potential for therapeutic applications where Dcfbc could be used to deliver radioactive isotopes directly to cancer cells.
  3. Research Tool: Dcfbc serves as a valuable tool in research settings for studying PSMA expression patterns in various cancers.
Molecular Design & Targeting Mechanisms of DCFBC in Prostate-Specific Membrane Antigen (PSMA) Binding

Structural Optimization of Urea-Based PSMA Inhibitors for Enhanced Affinity

DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) belongs to the glutamate-urea-lysine (Glu-Ureido-Lys) class of low-molecular-weight PSMA inhibitors. Its design leverages the high-affinity binding motif where the urea moiety chelates the zinc ions within PSMA's catalytic pocket, while the glutamate carboxylate groups engage key arginine residues (Arg210, Arg463) in the S1' binding site [8] [9]. The critical structural innovation in DCFBC is the substitution of a 4-fluorobenzyl group on the cysteine residue, optimizing hydrophobic interactions within PSMA's accessory hydrophobic pocket (defined by residues Phe209, Tyr700, and Leu699). This modification enhances binding specificity and affinity compared to earlier inhibitors like MIP-1072 [3] [5].

The fluorine atom serves dual purposes: it acts as a positron emitter for PET imaging (when labeled as ¹⁸F-DCFBC), and its electronegativity fine-tunes the electron density of the benzyl ring, strengthening π-stacking interactions with aromatic residues in the binding cleft. Preclinical assays demonstrated DCFBC's inhibition constant (Kᵢ) against PSMA in the low nanomolar range (1–5 nM), significantly outperforming antibody-based agents like ¹¹¹In-capromab pendetide (Kᵢ > 10 nM) [1] [8].

Table 1: Affinity Comparison of PSMA-Targeted Agents

CompoundBinding MotifKᵢ (nM)Key Structural Feature
DCFBCGlu-Ureido-Cysteine1.2 ± 0.34-fluorobenzyl group
MIP-1072Glu-Ureido-Lysine4.8 ± 0.9Iodobenzyl group
PSMA-617Glu-Ureido-Lysine0.3 ± 0.1DOTA chelator/naphthyl linker
Capromab pendetideAntibody (intracellular)14.2 ± 2.1Murine IgG1κ

Role of Low-Molecular-Weight Architecture in Tumor Penetration Efficiency

DCFBC's low molecular weight (∼500 Da) confers distinct pharmacokinetic advantages over antibody-based PSMA probes. Its compact size facilitates rapid extravasation into tumor vasculature and diffusion through interstitial spaces, achieving peak tumor uptake within 60–90 minutes post-injection [1] [3]. This contrasts with antibodies (∼150 kDa), which exhibit slow penetration (peak uptake at 24–72 hours) and heterogeneous distribution due to the enhanced permeability and retention (EPR) effect [1] [8].

Comparative biodistribution studies in metastatic prostate cancer patients revealed that ¹⁸F-DCFBC achieves tumor-to-background ratios of 3.5:1 in soft tissue and 5:1 in bone metastases at 2 hours post-injection, attributable to efficient blood clearance (elimination half-time: 35–40 minutes) [3] [5]. The absence of large protein moieties minimizes nonspecific binding and immunogenicity, reducing background noise in imaging. Additionally, the molecule's hydrophilicity (log P = −3.1) prevents sequestration in lipid-rich tissues, enhancing target specificity [2] [5].

Table 2: Pharmacokinetic Properties of PSMA-Targeted Probes

PropertyDCFBCAntibody-Based (e.g., J591)Peptide-Based (e.g., PSMA-11)
Molecular Weight500 Da150,000 Da1,100 Da
Tumor Uptake Peak60–90 min24–72 hours60–120 min
Blood ClearanceRapid (t½: 35 min)Slow (t½: 6 days)Rapid (t½: 25 min)
Tumor Penetration DepthHomogeneousHeterogeneousHomogeneous

Mechanistic Insights into DCFBC-PSMA Interaction Dynamics via Molecular Docking Studies

Molecular docking and X-ray crystallography elucidate how DCFBC achieves picomolar affinity for PSMA. The crystal structure of PSMA bound to a DCFBC analog (resolution: 1.73 Å) reveals three critical interaction phases [7] [9]:

  • Zinc Coordination: The urea carbonyl oxygen and amide nitrogen atoms chelate the binuclear zinc cluster (Zn1/Zn2) in PSMA's active site, with bond distances of 2.1–2.3 Å.
  • Charge-Reinforced Hydrogen Bonding: The glutamate’s α-carboxylate forms salt bridges with Arg210 (distance: 2.7 Å), while the γ-carboxylate interacts with Arg463 (distance: 3.0 Å).
  • Hydrophobic Enclosure: The 4-fluorobenzyl group occupies a hydrophobic subpocket lined by Phe209, Tyr700, and Leu699, with the fluorine atom positioned for halogen bonding with Tyr700’s hydroxyl group (distance: 3.2 Å).

Upon binding, DCFBC induces a conformational shift in PSMA’s "entrance lid" (residues 423–433), transitioning from an open to closed state. This seals the inhibitor within the binding cavity and facilitates rapid internalization via clathrin-mediated endocytosis [7] [9]. Free energy perturbation calculations confirm that the 4-fluorine substitution contributes a ΔG of −2.3 kcal/mol to binding affinity, primarily through van der Waals interactions and reduced desolvation penalty [9].

Table 3: Key Binding Interactions of DCFBC with PSMA

Interaction TypeDCFBC GroupPSMA ResidueDistance (Å)Energy Contribution
Zinc coordinationUrea carbonyl OZn12.1−8.2 kcal/mol
Salt bridgeGlutamate α-carboxylateArg210-Nη12.7−4.1 kcal/mol
Halogen bonding4-Fluorobenzyl FTyr700-OH3.2−1.5 kcal/mol
π-StackingBenzyl ringPhe2093.8−2.0 kcal/mol

List of Compounds:

  • DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine)
  • MIP-1072
  • PSMA-617
  • Capromab pendetide
  • J591
  • PSMA-11

Properties

CAS Number

564482-79-7

Product Name

Dcfbc

IUPAC Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

Molecular Formula

C16H19FN2O7S

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1

InChI Key

IDTMSHGCAZPVLC-RYUDHWBXSA-N

SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

DCFBC;

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.